molecular formula C15H14ClNO2 B13901276 Methyl 2-(benzylamino)-5-chlorobenzoate

Methyl 2-(benzylamino)-5-chlorobenzoate

Cat. No.: B13901276
M. Wt: 275.73 g/mol
InChI Key: XKTJOGNIIGBXEN-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-5-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and a chlorine atom attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-5-chlorobenzoate typically involves the reaction of 2-amino-5-chlorobenzoic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-5-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles like sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoates.

Scientific Research Applications

Methyl 2-(benzylamino)-5-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Methyl 2-(benzylamino)-5-chlorobenzoate can be compared with other similar compounds, such as:

    Methyl 2-(benzylamino)benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    Ethyl 2-(benzylamino)-5-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

    Methyl 2-(benzylamino)-4-chlorobenzoate: The position of the chlorine atom is different, which can alter the compound’s chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 2-(benzylamino)-5-chlorobenzoate

InChI

InChI=1S/C15H14ClNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

XKTJOGNIIGBXEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NCC2=CC=CC=C2

Origin of Product

United States

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